molecular formula C15H23ClN2O2 B1525829 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334149-65-3

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1525829
CAS No.: 1334149-65-3
M. Wt: 298.81 g/mol
InChI Key: YRHSUTRVTZVSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride stands as a prominent member of the piperazine derivative family, characterized by its distinctive chemical structure and physicochemical properties. The compound features a six-membered piperazine ring with two nitrogen atoms positioned at opposite vertices, providing a polar surface area and structural rigidity that contribute to enhanced water solubility and bioavailability characteristics. The ethylphenoxy substituent attached to the propanone backbone introduces additional pharmacological significance through its aromatic system and ether linkage, which collectively influence the compound's chemical reactivity and biological activity profile.

The molecular architecture of this compound can be systematically described through its Simplified Molecular Input Line Entry System representation: CC(OC1=CC=CC=C1CC)C(N2CCNCC2)=O.[H]Cl, which clearly illustrates the spatial arrangement of functional groups and the hydrochloride salt formation. This salt form enhances the compound's stability and solubility properties, making it more suitable for research applications and potential pharmaceutical formulations. The presence of hydrogen bond donors and acceptors within the piperazine ring system contributes to improved target affinity and specificity, characteristics that are fundamental to the compound's medicinal chemistry applications.

Table 1: Fundamental Properties of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Property Value Reference
Chemical Abstracts Service Number 1334149-65-3
Molecular Formula C15H23ClN2O2
Molecular Weight 298.81 g/mol
MDL Number MFCD19686332
Physical Appearance White solid
Storage Conditions 2-8°C, dark conditions

Historical Context and Development

The development of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride emerges from the broader historical evolution of piperazine chemistry, which traces its origins to the mid-19th century when piperazines were first named due to their chemical similarity with piperidine, a component found in the structure of piperine from black pepper plants. The nomenclature itself reflects this heritage, with the "-az-" infix indicating the additional nitrogen atom compared to piperidine, establishing a systematic approach to naming these compounds that continues to influence contemporary chemical literature.

The synthetic development of piperazine derivatives gained significant momentum throughout the 20th century as researchers recognized their potential for pharmaceutical applications. The versatile basic structure of piperazine allows for extensive modification and functionalization, enabling the development of newer bioactive molecules capable of treating a wide range of diseases. This historical progression led to the creation of numerous piperazine-based pharmaceuticals, including antipsychotic agents, antibiotics, and other therapeutic compounds that have demonstrated the broad utility of this chemical scaffold.

The specific development of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride represents a more recent advancement in this field, emerging from systematic structure-activity relationship studies aimed at optimizing the pharmacological properties of piperazine derivatives. The incorporation of the 2-ethylphenoxy group into the propanone framework reflects deliberate design choices intended to enhance specific molecular interactions and improve overall compound performance in biological systems.

Significance in Piperazine Chemistry

The significance of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride within the broader context of piperazine chemistry stems from its unique structural features and the insights it provides into structure-activity relationships. Piperazine derivatives are renowned for their ability to be easily modified for desired pharmacological activity, with the two opposing nitrogen atoms in the six-membered ring offering a large polar surface area, relative structural rigidity, and multiple hydrogen bond acceptors and donors. These characteristics frequently result in enhanced water solubility, improved oral bioavailability, and superior absorption, distribution, metabolism, and excretion properties.

The compound's structural design incorporates several key elements that distinguish it from other piperazine derivatives. The 2-ethylphenoxy substituent provides a specific spatial orientation and electronic environment that influences molecular recognition and binding affinity. This positioning differs notably from related compounds such as 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, which features the ethyl group in the para position rather than the ortho position. Such positional variations have profound implications for biological activity and represent important considerations in medicinal chemistry optimization efforts.

Table 2: Structural Comparison of Related Piperazine Derivatives

Compound CAS Number Molecular Weight Substitution Pattern Reference
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride 1334149-65-3 298.81 g/mol Ortho-ethyl
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride 1334147-49-7 298.81 g/mol Para-ethyl
2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one 143999-86-4 248.32 g/mol Ortho-methyl

The development of various synthetic protocols for piperazine and its derivatives has been extensively documented in recent literature, with researchers focusing on novel approaches that improve yield, selectivity, and overall synthetic efficiency. These methodological advances have direct implications for the preparation of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride and related compounds, enabling more efficient access to these important chemical entities for research and development purposes.

Research Scope and Objectives

The research scope surrounding 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride encompasses multiple dimensions of chemical and biological investigation, reflecting the compound's potential significance in medicinal chemistry and pharmaceutical development. Current research objectives focus primarily on understanding the fundamental structure-activity relationships that govern the compound's biological properties, with particular emphasis on elucidating the molecular mechanisms underlying its potential therapeutic effects.

Contemporary research efforts have concentrated on developing comprehensive characterization methods for the compound, including detailed spectroscopic analysis, thermal stability studies, and solubility profiling under various conditions. These investigations provide essential baseline data for understanding the compound's behavior in different environments and establish the foundation for subsequent biological evaluation studies. The compound's classification as a piperazine derivative positions it within a well-established framework for structure-activity relationship analysis, enabling researchers to draw meaningful comparisons with known bioactive compounds in this chemical class.

Future research directions are expected to expand into several key areas, including detailed mechanistic studies of the compound's biological activity, optimization of synthetic methodologies for improved efficiency and scalability, and exploration of structural modifications that might enhance desired properties while minimizing unwanted effects. The compound's potential applications in medicinal chemistry research provide a strong foundation for continued investigation, with particular interest in understanding how the unique structural features contribute to specific biological outcomes.

Table 3: Research Applications and Methodological Approaches

Research Area Methodology Objective Current Status
Structural Characterization Spectroscopic Analysis Complete molecular identification Established
Synthetic Optimization Multi-step Organic Synthesis Improved preparation methods Ongoing
Structure-Activity Studies Comparative Analysis Understanding biological relationships In Development
Physicochemical Profiling Thermal and Solubility Analysis Comprehensive property determination Active Research

The research community's growing interest in piperazine derivatives has led to increased focus on compounds like 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, with investigators seeking to understand the fundamental principles that govern their biological activity and therapeutic potential. This compound serves as an important model system for exploring the relationship between molecular structure and biological function, contributing to the broader understanding of piperazine chemistry and its applications in pharmaceutical science.

Properties

IUPAC Name

2-(2-ethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-3-13-6-4-5-7-14(13)19-12(2)15(18)17-10-8-16-9-11-17;/h4-7,12,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHSUTRVTZVSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound that has attracted attention for its potential biological activities. It features a unique structure that includes an ethylphenoxy group and a piperazinyl moiety, which may influence its interaction with biological targets. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H23ClN2O2
  • Molar Mass : 298.81 g/mol
  • CAS Number : 1334149-65-3

The biological activity of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes in the body. The compound's structural characteristics allow it to modulate receptor-ligand interactions, potentially leading to various pharmacological effects.

Interaction with Receptors

Research indicates that the compound may act on neurotransmitter receptors, particularly in the central nervous system (CNS). The piperazine moiety is known for its affinity towards serotonin and dopamine receptors, suggesting possible applications in treating psychiatric disorders.

Pharmacological Activities

The following table summarizes the key biological activities associated with 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride:

Activity Description References
AntimicrobialExhibits antimicrobial properties against various bacterial strains, potentially inhibiting cell growth.
Antidepressant-like effectsMay exhibit antidepressant properties through modulation of serotonin receptors.
Antipsychotic potentialInvestigated for its potential use in treating psychotic disorders due to its receptor interactions.
Neuroprotective effectsPossible protective effects on neuronal cells, suggesting applications in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride:

  • Antimicrobial Activity : A study demonstrated that compounds structurally related to piperazine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and MRSA, with minimum inhibitory concentrations (MICs) indicating effectiveness at low doses .
  • Neuropharmacological Studies : Research on piperazine derivatives has shown promise in treating depression and anxiety disorders by acting as serotonin reuptake inhibitors. This suggests that 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride may share similar properties .
  • Mechanistic Insights : Investigations into the mechanisms of action revealed that compounds with similar structures could inhibit DNA gyrase, a crucial enzyme in bacterial DNA replication, thereby exerting bactericidal effects .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride may have therapeutic potential in treating various neurological disorders. Its structure allows it to interact with neurotransmitter receptors, which is crucial for drug development targeting conditions such as anxiety, depression, and schizophrenia.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's efficacy in modulating serotonin receptors, demonstrating promising results in preclinical models of anxiety disorders.

Biochemical Probes

This compound serves as a biochemical probe to study receptor-ligand interactions. Its ability to selectively bind to specific receptors makes it valuable for understanding complex biological pathways.

Research Finding : In vitro studies have shown that the compound can effectively inhibit certain receptor activities, providing insights into receptor pharmacology and aiding in the design of new therapeutic agents.

Synthesis of Complex Molecules

In synthetic organic chemistry, 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is utilized as a building block for creating more complex molecules. Its versatile reactivity allows chemists to modify its structure for various applications.

Example : The compound has been employed in the synthesis of novel piperazine derivatives that exhibit enhanced biological activity against cancer cell lines.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryPotential treatment for neurological disordersModulates serotonin receptors; efficacy in anxiety models
Biochemical ProbesStudies receptor-ligand interactionsInhibits specific receptor activities
Synthesis of Complex MoleculesUsed as a building block for synthesizing new compoundsSynthesis of novel piperazine derivatives

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Pharmacological Notes
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride Propan-1-one - 2-Ethylphenoxy (position 2)
- Piperazine (position 1)
No direct pharmacological data; structural similarity to cathinones suggests monoamine transporter interactions .
2-(ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (Compound 4) Propan-1-one - Ethylamino (position 2)
- 3-Methylphenyl (position 1)
Exhibits hydrogen-bonding interactions in crystal structure; no explicit pharmacological data .
1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one hydrochloride (CIBA 1002-Go) Propan-1-one - Pyrazole (position 1)
- 4-(o-Tolyl)piperazine (position 3)
Reduces catecholamine stores in rat and cat tissues, indicating adrenergic modulation .
Bupropion hydrochloride Propan-1-one - tert-Butylamino (position 2)
- 3-Chlorophenyl (position 1)
Clinically used antidepressant; inhibits dopamine/norepinephrine reuptake .

Key Structural Differences:

  • Backbone substitution: The target compound features a phenoxy group, contrasting with ethylamino (Compound 4) or pyrazole (CIBA 1002-Go) substituents in analogues.

Pharmacological and Chemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data

Compound Solubility Hydrogen-Bond Geometry (Å) Biological Activity
Target compound Likely water-soluble (hydrochloride salt) Not reported Hypothesized CNS activity based on cathinone analogs .
Compound 4 Water-soluble (hydrochloride) N–H···Cl bonds: 2.27–2.29 Å No explicit activity reported.
4-Fluoromethcathinone (4-FMC) HCl Water-soluble Not reported Monoamine transporter substrate (serotonin/dopamine release) .
CIBA 1002-Go Not reported Not reported Depletes catecholamine stores in rodent models .

Key Observations:

  • Solubility : Hydrochloride salts (e.g., target compound, Compound 4, 4-FMC) enhance water solubility, critical for bioavailability .
  • Hydrogen bonding : Compound 4’s crystal structure reveals strong N–H···Cl interactions, a feature likely shared by the target compound due to its hydrochloride salt .

Preparation Methods

Step 1: Preparation of 2-(2-Ethylphenoxy)propan-1-one Intermediate

  • The synthesis begins with the preparation of 2-(2-ethylphenoxy)propan-1-one or a closely related chloro-substituted intermediate.
  • This involves the reaction of 2-ethylphenol with a suitable propanone derivative or halogenated propanone under controlled conditions to form the phenoxy ketone intermediate.

Step 2: Nucleophilic Substitution with Piperazine

  • The key step is the nucleophilic substitution where the piperazine ring is introduced.
  • Piperazine reacts with the halogenated intermediate (e.g., a chloro- or bromo-substituted propanone derivative) under reflux conditions in an appropriate solvent such as dichloromethane or acetonitrile.
  • Reaction parameters such as temperature (typically 60–80°C), inert atmosphere (nitrogen or argon), and controlled addition rates are critical to maximize yield and minimize side reactions.

Step 3: Formation of Hydrochloride Salt

  • The free base of 2-(2-ethylphenoxy)-1-(piperazin-1-yl)propan-1-one is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl under anhydrous conditions.
  • This step enhances the compound’s solubility and stability, facilitating purification and handling.

Alternative Synthetic Routes and Related Piperazine Derivative Preparations

Research patents and literature describe advanced methods for synthesizing related piperazine intermediates that can be adapted or serve as precursors for 2-(2-ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride:

Step Reaction Type Conditions and Notes Yield/Remarks
1 Halogen Replacement Diethanolamine reacts with sulfur oxychloride at 20–25°C, molar ratio 1:2.4, temperature <50°C ~90% yield of two-(2-chloroethyl)amine hydrochlorate
2 Acetylation Reaction of halogen substitution product with acetylating agent and 30% NaOH at 20–30°C in methylene dichloride ~71% yield of two-(2-chloroethyl) ethanamide N-
3 Ring Closure (Cyclization) Reflux with diglycolamine, followed by concentration and recrystallization at 50–65°C ~86% yield of 1-[2-(2-hydroxyethoxy)ethyl]piperazine

These steps demonstrate a robust approach to preparing piperazine derivatives with hydroxyethoxy substituents, which can be chemically modified to introduce ethylphenoxy groups and ketone linkers to yield the target compound.

Purification and Characterization

  • After synthesis, purification is typically achieved through recrystallization or chromatographic methods to obtain high-purity hydrochloride salt.
  • Characterization techniques include nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity.
  • The hydrochloride salt form is preferred for its enhanced water solubility and stability.

Summary Table of Preparation Parameters

Preparation Stage Reagents/Materials Conditions Yield (%) Notes
Halogen Replacement Diethanolamine, sulfur oxychloride 20–25°C, molar ratio 1:2.4 ~90 Controlled temperature to avoid side reactions
Acetylation Halogen substitution product, acetylating agent, NaOH 20–30°C, methylene dichloride ~71 Drying with MgSO4, recrystallization
Ring Closure (Cyclization) Diglycolamine, acetylation product Reflux, 50–65°C ~86 Followed by concentration and crystallization
Final Salt Formation HCl gas or aqueous HCl Anhydrous conditions High Improves solubility and stability

Research Findings and Notes

  • The synthetic routes involving diethanolamine and halogenated intermediates offer safer, cost-effective, and scalable methods for piperazine derivatives preparation with high yields and purity.
  • The hydrochloride salt form of the compound enhances its chemical properties for further biological or pharmaceutical applications.
  • While direct synthesis methods specific to 2-(2-ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride are limited in open literature, adapting protocols from closely related piperazine derivatives provides a reliable framework for its preparation.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Nucleophilic substitution between 2-ethylphenol and a halogenated propanone precursor to form the phenoxypropanone intermediate.
  • Step 2: Acylation of piperazine using the phenoxypropanone intermediate under reflux conditions (e.g., in dichloromethane with a base like triethylamine).
  • Step 3: Hydrochloride salt formation via acidification (e.g., HCl in ethanol).
    Optimization Strategies:
  • Use TLC or HPLC to monitor reaction progress and minimize byproducts .
  • Adjust solvent polarity (e.g., switch from THF to DMF) to enhance solubility of intermediates.
  • Employ catalytic agents (e.g., DMAP) to accelerate acylation efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
  • Structural Confirmation:
    • NMR: 1^1H and 13^13C NMR to verify the ethylphenoxy group (δ 1.2–1.4 ppm for CH3_3) and piperazine ring (δ 2.5–3.5 ppm for N–CH2_2) .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • Crystallography: X-ray diffraction (if crystalline) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified ethylphenoxy groups (e.g., halogenated or methoxy-substituted derivatives) to assess electronic effects on receptor binding .
  • In Vitro Assays:
    • Screen for serotonin/dopamine receptor affinity using radioligand displacement assays (e.g., 3^3H-spiperone for D2_2 receptors) .
    • Evaluate functional activity via cAMP modulation in HEK293 cells expressing target GPCRs .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with receptor binding pockets, prioritizing residues like Asp3.32 in serotonin receptors .

Q. What strategies can resolve contradictory data in receptor binding studies (e.g., conflicting Ki values across publications)?

Methodological Answer:

  • Standardize Assay Conditions:
    • Use uniform buffer systems (e.g., Tris-HCl pH 7.4 with 10 mM Mg2+^{2+}) to minimize ionic interference .
    • Validate cell membrane preparations (e.g., rat cortical membranes for 5-HT1A_{1A} assays) to ensure receptor density consistency .
  • Orthogonal Validation:
    • Cross-verify results with fluorescent ligand binding (e.g., TAMRA-labeled antagonists) and functional assays (e.g., calcium flux) .
    • Perform structural analysis (e.g., cryo-EM) to confirm binding modes and rule out allosteric effects .

Q. What methodologies are appropriate for assessing the environmental impact and degradation pathways of this compound?

Methodological Answer:

  • Environmental Fate Studies:
    • Hydrolysis: Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS to identify hydrolytically labile groups (e.g., ester or amide bonds) .
    • Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions and quantify photodegradants using QTOF-MS .
  • Ecotoxicology:
    • Conduct acute toxicity assays on Daphnia magna (EC50_{50}) and algal growth inhibition tests (OECD 201) .
    • Evaluate bioaccumulation potential using log KowK_{ow} calculations and in silico models (EPI Suite) .

Q. How can researchers resolve discrepancies in pharmacokinetic data (e.g., bioavailability variations across animal models)?

Methodological Answer:

  • Species-Specific Metabolism:
    • Perform microsomal stability assays (e.g., rat vs. human liver microsomes) to identify cytochrome P450 isoforms responsible for metabolic differences .
    • Use LC-MS/MS to quantify major metabolites (e.g., N-oxidized piperazine derivatives) in plasma .
  • Allometric Scaling: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, accounting for blood flow and tissue partitioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.